N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
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Overview
Description
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with an amine to form the Schiff base.
Cyclopropanation: The Schiff base is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropane carboxylate ester.
Amidation: The final step involves the amidation of the cyclopropane derivative with diphenylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Regeneration of the amine and aldehyde.
Substitution: Introduction of new substituents on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.
Medicine
Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s aromatic rings may participate in π-π interactions with target proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide
- Ethyl 4-[(methylphenylamino)methylideneamino]benzoate
Uniqueness
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide stands out due to its cyclopropane ring, which imparts rigidity and unique steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-2-31-22-14-20(26)13-17(23(22)29)16-27-28-24(30)21-15-25(21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,21,29H,2,15H2,1H3,(H,28,30)/b27-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMFDYWEQMFQCJ-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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